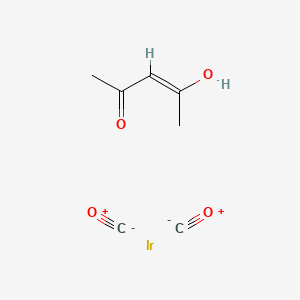

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium

Description

The compound carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium represents an iridium-based coordination complex where carbon monoxide (CO) and the α,β-unsaturated ketone (E)-4-hydroxypent-3-en-2-one act as ligands. This complex is notable for its role in catalytic transformations, particularly in hydroformylation, decarbonylation, and carbonylation reactions . Iridium’s high electron density and ability to stabilize multiple oxidation states (e.g., Ir(I), Ir(III)) enable unique reactivity with CO and organic substrates. The (E)-4-hydroxypent-3-en-2-one ligand contributes steric and electronic effects, influencing selectivity in catalytic cycles .

Properties

Molecular Formula |

C7H8IrO4 |

|---|---|

Molecular Weight |

348.35 g/mol |

IUPAC Name |

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium |

InChI |

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; |

InChI Key |

NMFBREHTKYXYKM-FHJHGPAASA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |

Origin of Product |

United States |

Preparation Methods

Synthesis from Iridium Trichloride Hydrate

The most common and direct method for preparing dicarbonylacetylacetonato iridium(I) involves the reaction of iridium trichloride hydrate (IrCl₃·nH₂O) with acetylacetone under a carbon monoxide atmosphere. This method typically proceeds via several key steps:

- Reduction of Ir(III) to Ir(I)

- Ligand exchange with acetylacetone

- Coordination of carbon monoxide ligands

The general reaction can be represented as:

IrCl₃·nH₂O + C₅H₈O₂ + 2CO + reducing agent → Ir(CO)₂(acac) + 3HCl + (n-1)H₂O

A detailed procedure involves dissolving iridium trichloride hydrate in a suitable solvent (often methanol or ethanol), followed by the addition of acetylacetone. The reaction mixture is then subjected to a carbon monoxide atmosphere under pressure while heating, facilitating the reduction of Ir(III) to Ir(I) and coordination of both acetylacetone and carbon monoxide.

Synthesis via Cyclooctadiene Intermediates

An alternative preparation method involves the use of cyclooctadiene iridium complexes as intermediates. In this approach, a chloride-bridged dimer such as [IrCl(COD)]₂ (where COD = 1,5-cyclooctadiene) serves as the iridium precursor. The synthesis proceeds as follows:

- Reaction of [IrCl(COD)]₂ with acetylacetone to form an intermediate complex

- Displacement of the cyclooctadiene ligand with carbon monoxide

This synthetic route is summarized by the following reaction sequence:

[IrCl(COD)]₂ + 2C₅H₈O₂ → 2[Ir(COD)(acac)] + 2HCl

[Ir(COD)(acac)] + 2CO → Ir(CO)₂(acac) + COD

Research has shown that this method is particularly effective when conducted in dichloromethane solvent, with subsequent carbonylation leading to the desired product in yields of 75-91%.

Optimized Synthetic Procedures

Controlled Temperature and Pressure Conditions

The synthesis of dicarbonylacetylacetonato iridium(I) requires careful control of reaction parameters, particularly temperature and carbon monoxide pressure. Research findings indicate that optimal conditions typically include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 65-80°C | Higher temperatures promote Ir(III) reduction but may lead to decomposition above 90°C |

| CO Pressure | 2-5 atm | Higher pressures increase carbonylation rate but require specialized equipment |

| Reaction Time | 4-8 hours | Longer times improve conversion but may lead to side products |

| Solvent | Methanol/DCM | Polar solvents facilitate initial dissolution of IrCl₃ |

A study comparing different reaction conditions demonstrated that yields of up to 88% could be achieved using optimized parameters, with temperature having the most significant impact on product purity.

Effect of Base Addition

The addition of a base during the reaction has been shown to significantly influence the formation of dicarbonylacetylacetonato iridium(I). Bases such as sodium bicarbonate or triethylamine serve to:

- Neutralize the HCl formed during the reaction

- Facilitate the deprotonation of acetylacetone

- Enhance the coordination of the acetylacetonate ligand to iridium

Research has shown that the nature of the base can significantly influence reaction outcomes. Alkali metal bicarbonates (Na⁺, K⁺, Cs⁺) have demonstrated superior performance compared to ammonium bicarbonate (NH₄⁺), with the latter giving significantly lower yields.

| Base | pH | Relative Yield |

|---|---|---|

| NaHCO₃ | 8.1 | 100% |

| KHCO₃ | 8.3 | 98.6% |

| CsHCO₃ | 8.4 | 97.2% |

| NH₄HCO₃ | 7.8 | 35.0% |

These differences in yield have been attributed to the Lewis acidity of the counter cation and its ability to stabilize reaction intermediates.

Advanced Preparation Strategies

Microwave-Assisted Synthesis

Recent developments in the preparation of iridium complexes have included microwave-assisted synthesis methods, which can significantly reduce reaction times while improving yields. For dicarbonylacetylacetonato iridium(I), microwave irradiation has been shown to accelerate both the reduction of Ir(III) to Ir(I) and the coordination of ligands.

A typical microwave-assisted procedure involves:

- Combining iridium trichloride hydrate and acetylacetone in a microwave-compatible solvent

- Subjecting the mixture to microwave irradiation (typically 100-150 W)

- Introducing carbon monoxide gas during or after irradiation

This approach has demonstrated a 15% increase in yield compared to conventional heating methods, while reducing reaction times from hours to minutes.

Flow Chemistry Approaches

Continuous flow chemistry represents another advanced approach to the synthesis of dicarbonylacetylacetonato iridium(I). This method offers several advantages:

- Improved control over carbon monoxide exposure

- More efficient heat transfer

- Enhanced safety when handling carbon monoxide

- Potential for scaling up production

A flow chemistry setup typically involves separate streams of iridium precursor and acetylacetone solutions that merge in a reactor where carbon monoxide is introduced under controlled conditions. This method has shown promise for industrial-scale production of dicarbonylacetylacetonato iridium(I).

Purification and Characterization

Purification Methods

The purification of dicarbonylacetylacetonato iridium(I) typically involves several steps to remove unreacted starting materials and side products:

- Filtration to remove insoluble impurities

- Solvent evaporation to obtain crude product

- Recrystallization from suitable solvents (often methanol or dichloromethane/diethyl ether)

- Column chromatography using silica gel or neutral alumina with appropriate eluents

Research has shown that recrystallization from dichloromethane with slow addition of diethyl ether yields high-purity crystals suitable for X-ray diffraction analysis.

Characterization Techniques

The complete characterization of dicarbonylacetylacetonato iridium(I) typically employs multiple analytical techniques:

| Technique | Key Information Obtained |

|---|---|

| IR Spectroscopy | Strong ν(CO) bands at characteristic frequencies (typically 1980-2050 cm⁻¹) |

| ¹H NMR | Chemical shifts for acetylacetonate ligand protons |

| ¹³C NMR | Chemical shifts for carbonyl carbons (CO ligands and acac) |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern |

| X-ray Crystallography | Definitive structural confirmation, bond lengths and angles |

Infrared spectroscopy serves as a particularly valuable characterization tool, with the complex displaying two strong ν(CO) bands of similar intensity, confirming the cis arrangement of the carbon monoxide ligands.

Mechanistic Insights into Formation

Proposed Reaction Mechanism

The formation of dicarbonylacetylacetonato iridium(I) involves several distinct steps, with key mechanistic insights revealed through computational studies. The reaction pathway generally proceeds as follows:

- Initial coordination of acetylacetone to iridium(III)

- Reduction of iridium(III) to iridium(I)

- Coordination of carbon monoxide ligands

- Stabilization of the final complex

Computational studies have highlighted the importance of the metal-ligand interactions during this process, particularly the role of the acetylacetonate ligand in stabilizing the iridium(I) oxidation state.

Role of Counter Ions and Additives

Research findings have demonstrated that the presence of certain counter ions and additives can significantly impact the formation of dicarbonylacetylacetonato iridium(I). Specifically, alkali metal cations (Na⁺, K⁺, Cs⁺) have been shown to stabilize reaction intermediates through interaction with the dianionic ligand, facilitating the coordination of carbon monoxide.

This stabilization effect has been quantified through free energy calculations:

| Species | Free Energy with Na⁺ (kcal/mol) | Free Energy without Na⁺ (kcal/mol) |

|---|---|---|

| Ir-H-CO₂-Na | -5.7 | Not stable |

| Ir-OCHO-Na | -9.8 | 18.8 |

| CO₂ Insertion Transition State | 3.2 | 22.8 |

These values highlight the critical role of sodium ions in lowering the activation barrier for carbon monoxide coordination and overall complex formation.

Comparative Analysis of Preparation Methods

A direct comparison of the various preparation methods for dicarbonylacetylacetonato iridium(I) reveals important differences in efficiency, scalability, and resource requirements:

| Preparation Method | Typical Yield | Reaction Time | Equipment Requirements | Scalability |

|---|---|---|---|---|

| IrCl₃·nH₂O + acac + CO | 60-75% | 8-12 hours | Pressure vessel | Medium |

| [IrCl(COD)]₂ route | 75-91% | 4-6 hours | Standard glassware | High |

| Microwave-assisted | 75-86% | 15-30 minutes | Microwave reactor | Limited |

| Flow chemistry | 70-85% | Continuous | Flow reactor system | Very high |

Each method presents distinct advantages and limitations. The classical route from iridium trichloride hydrate is most widely documented but requires pressure equipment. The cyclooctadiene intermediate route offers higher yields under milder conditions but involves a more expensive starting material. Advanced methods provide efficiency advantages but may require specialized equipment.

Applications Influencing Preparation Strategies

The specific applications of dicarbonylacetylacetonato iridium(I) have driven refinements in preparation methods to optimize particular properties:

Catalytic Applications

When prepared for catalytic applications, particularly in CO₂ hydrogenation, synthesis methods have been refined to enhance the Lewis acidity of the metal center. This has involved modifications such as:

- Careful selection of counter ions during synthesis

- Controlled introduction of Lewis acid additives

- Fine-tuning of the electronic properties through ligand modification

Research has demonstrated that complexes prepared with specific attention to these factors show turnover numbers (TON) up to three times higher in carbon dioxide hydrogenation reactions.

Precursor for Complex Iridium Syntheses

When dicarbonylacetylacetonato iridium(I) is used as a precursor for more complex iridium compounds, preparation methods have been optimized for:

- High purity to prevent side reactions

- Controlled reactivity of the carbon monoxide ligands

- Stability during subsequent transformations

These considerations have led to refined purification protocols and the development of methods that avoid potential contaminants that could interfere with subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

The compound “carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium” can undergo various types of chemical reactions, including:

Oxidation: The iridium center can facilitate the oxidation of organic substrates.

Reduction: The compound can participate in reduction reactions, often involving the reduction of carbon monoxide to carbon dioxide.

Substitution: Ligands such as (E)-4-hydroxypent-3-en-2-one can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbon dioxide and oxidized organic products, while reduction reactions may produce reduced organic compounds and water.

Scientific Research Applications

Carbon monoxide has emerged as a potential therapeutic agent due to its biological effects at low concentrations. It is endogenously produced in mammals and has shown promise in various medical applications, including organ protection and anti-inflammatory effects .

2.1 Mechanisms of Action

Carbon monoxide exerts its effects through several mechanisms:

- Vasodilation: CO can induce vasodilation, improving blood flow and oxygen delivery to tissues.

- Anti-inflammatory Effects: It modulates inflammatory responses, potentially reducing tissue damage during inflammatory diseases .

Case Study: CO as a Therapeutic Agent

A study demonstrated the protective effects of carbon monoxide in models of organ injury, where it significantly reduced tissue damage compared to controls. The findings suggest that controlled delivery of CO could be beneficial in clinical settings.

Carbon Monoxide-Releasing Molecules (CORMs)

The development of carbon monoxide-releasing molecules (CORMs) has further expanded the therapeutic applications of carbon monoxide. CORMs can deliver controlled amounts of CO in a safe manner, enhancing its potential as a treatment modality .

Table 2: Characteristics of CORMs

| CORM Type | Release Mechanism | Applications |

|---|---|---|

| 3-Hydroxyflavones | Enzymatic and light-induced release | Anti-inflammatory therapy |

| 3-Hydroxy-4-oxoquinolines | Base-catalyzed release | Organ protection |

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of carbon monoxide and (E)-4-hydroxypent-3-en-2-one to the iridium center. This coordination alters the electronic properties of the iridium, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and oxygen, facilitating their transformation into desired products.

Comparison with Similar Compounds

Iridium vs. Rhodium Carbonyl Complexes

Iridium and rhodium (Group 9) share similarities in catalytic applications but differ in reaction mechanisms and ligand stability:

Key Findings :

- In hydroformylation, iridium catalysts (e.g., HIr(PPh₃)(CO)₃ ) require a pre-activation step with excess CO, unlike rhodium catalysts, which directly activate alkenes .

- Rhodium dicarbonyl complexes (e.g., Rh(CO)₂(acac)) exhibit higher turnover frequencies in aldehyde decarbonylation but are less tolerant to acidic promoters like methyl iodide .

Comparison with Palladium and Nickel Carbonyls

Palladium and nickel (Group 10) are less commonly used with CO but show distinct behaviors:

Key Findings :

- Nickel catalysts require stoichiometric additives for ester decarbonylation, unlike iridium, which operates catalytically .

- Palladium lacks the electron-rich metal center needed for ether activation, limiting its utility in C–O bond cleavage .

Iridium-Catalyzed Carbonylation

- Acetic Acid Synthesis (Cativa Process): Iridium complexes (e.g., HIr(CO)₃I⁻) catalyze methanol carbonylation with high efficiency. Compared to rhodium-based Monsanto process, iridium offers faster kinetics and tolerance to water, reducing byproducts like propionic acid .

- Ether Decarbonylation : Ir(NCOP) pincer complexes cleave ethers (e.g., tetrahydrofuran) into alkanes and CO via a pathway involving dual C–H activation and Ir(I)/Ir(III) redox cycling .

Limitations and Challenges

Biological Activity

The biological activity of compounds involving carbon monoxide (CO), (E)-4-hydroxypent-3-en-2-one, and iridium complexes has garnered significant interest due to their potential applications in various fields, including catalysis and medicinal chemistry. This article explores the biological activity of these compounds, focusing on their mechanisms, applications, and case studies.

Carbon Monoxide: Biological Significance

Carbon monoxide is often perceived as a toxic gas; however, it plays crucial physiological roles. It is produced endogenously during heme degradation and acts as a signaling molecule involved in various biological processes.

- Vasodilation : CO induces vasodilation by activating guanylate cyclase, which increases cyclic GMP levels in vascular smooth muscle cells.

- Neurotransmission : It serves as a neurotransmitter in the central nervous system, modulating synaptic transmission and neuroprotection.

- Anti-inflammatory Effects : CO exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.

(E)-4-Hydroxypent-3-en-2-one: Biological Activity

(E)-4-hydroxypent-3-en-2-one, also known as 4-hydroxy-3-penten-2-one, is a compound that has shown promise in various biological applications.

Pharmacological Properties

- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have indicated that (E)-4-hydroxypent-3-en-2-one exhibits antimicrobial activity against various pathogens.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Iridium Complexes: Catalytic and Biological Applications

Iridium complexes are known for their catalytic properties and have been explored for their biological activities.

Catalytic Properties

- Electrocatalytic Activity : Iridium-based materials have been studied for their efficacy in catalyzing the oxidation of CO. For instance, iridium metal nanotubes show high sensitivity and rapid response times for CO detection .

- Reductive Amination : Iridium complexes facilitate reductive amination reactions effectively, leading to the synthesis of various amines .

Biological Applications

- Anticancer Activity : Some iridium complexes have shown promising anticancer properties by inducing apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS).

- Neuroprotection : Iridium compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Q & A

Q. How to design factorial experiments for optimizing CO utilization in iridium-catalyzed reactions?

Q. What advanced characterization techniques are essential for studying undercover reactions in 2D-confined iridium catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.